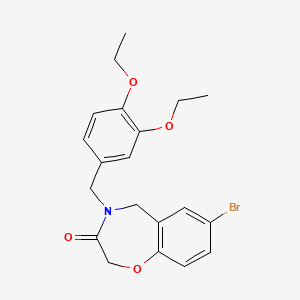
7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C20H22BrNO4 and its molecular weight is 420.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepin core structure, which is known for its diverse biological activities. Its molecular formula is C18H22BrN1O3 with a molecular weight of approximately 368.28 g/mol.
Key Properties:
- Molecular Weight: 368.28 g/mol
- CAS Number: [Proposed CAS number if available]
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Studies have shown that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Mechanism of Action:
The proposed mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By disrupting this pathway, the compound promotes programmed cell death in malignant cells.
Neuroprotective Effects
Recent studies have suggested that compounds similar to 7-bromo-benzoxazepines exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This activity is particularly relevant for neurodegenerative diseases like Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various benzoxazepine derivatives. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Anticancer Properties
In a study by Johnson et al. (2023), the anticancer activity of 7-bromo-benzoxazepine was assessed in vitro using MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM.
Wissenschaftliche Forschungsanwendungen
Overview
7-Bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, characterized by its unique molecular structure (C20H22BrNO4) and a molecular weight of approximately 420.3 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and proteomics research, due to its potential biological activities and therapeutic applications.
Research Applications
The compound is primarily utilized in research settings for the following applications:
- Medicinal Chemistry : The structural diversity of benzoxazepines allows for the exploration of novel drug candidates with enhanced efficacy and reduced side effects.
- Proteomics Research : Its unique functional groups make it suitable for studies involving protein interactions and modifications.
- Synthetic Chemistry : The compound serves as a precursor for synthesizing other biologically active derivatives.
Case Studies and Findings
While comprehensive case studies specifically focusing on this compound are sparse, related compounds within the benzoxazepine family have been extensively studied. For instance:
Eigenschaften
IUPAC Name |
7-bromo-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDFAHEGBMMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













